molecular formula C25H18Br2N2O4 B11691813 (5E)-5-[4-(benzyloxy)-3,5-dibromobenzylidene]-1-(4-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione

(5E)-5-[4-(benzyloxy)-3,5-dibromobenzylidene]-1-(4-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione

Cat. No.: B11691813
M. Wt: 570.2 g/mol
InChI Key: FWWQUJNQVBBBJL-YBFXNURJSA-N
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Description

(5E)-5-{[4-(BENZYLOXY)-3,5-DIBROMOPHENYL]METHYLIDENE}-1-(4-METHYLPHENYL)-1,3-DIAZINANE-2,4,6-TRIONE is a complex organic compound with a unique structure that includes benzyl, dibromophenyl, and methylphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-{[4-(BENZYLOXY)-3,5-DIBROMOPHENYL]METHYLIDENE}-1-(4-METHYLPHENYL)-1,3-DIAZINANE-2,4,6-TRIONE typically involves multiple steps. The initial step often includes the preparation of the benzyl and dibromophenyl intermediates, followed by their condensation with a methylphenyl diazinane trione derivative. The reaction conditions usually require controlled temperatures and the presence of catalysts to ensure the desired product’s formation.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors to maintain precise control over reaction conditions. The use of high-purity reagents and solvents is crucial to achieve a high yield and purity of the final product. Additionally, purification steps such as recrystallization or chromatography are often employed to isolate the compound.

Chemical Reactions Analysis

Types of Reactions

(5E)-5-{[4-(BENZYLOXY)-3,5-DIBROMOPHENYL]METHYLIDENE}-1-(4-METHYLPHENYL)-1,3-DIAZINANE-2,4,6-TRIONE can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve specific solvents, temperatures, and pH levels to optimize the reaction rate and yield.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

(5E)-5-{[4-(BENZYLOXY)-3,5-DIBROMOPHENYL]METHYLIDENE}-1-(4-METHYLPHENYL)-1,3-DIAZINANE-2,4,6-TRIONE has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.

    Medicine: Its potential therapeutic properties are being explored, particularly in the development of new drugs for treating various diseases.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which (5E)-5-{[4-(BENZYLOXY)-3,5-DIBROMOPHENYL]METHYLIDENE}-1-(4-METHYLPHENYL)-1,3-DIAZINANE-2,4,6-TRIONE exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets, altering their activity and triggering specific biochemical pathways. This interaction is often mediated by hydrogen bonds, hydrophobic interactions, and van der Waals forces.

Comparison with Similar Compounds

Similar Compounds

  • **(5E)-5-{[4-(BENZYLOXY)-3,5-DICHLOROPHENYL]METHYLIDENE}-1-(4-METHYLPHENYL)-1,3-DIAZINANE-2,4,6-TRIONE
  • **(5E)-5-{[4-(BENZYLOXY)-3,5-DIFLUOROPHENYL]METHYLIDENE}-1-(4-METHYLPHENYL)-1,3-DIAZINANE-2,4,6-TRIONE

Uniqueness

The uniqueness of (5E)-5-{[4-(BENZYLOXY)-3,5-DIBROMOPHENYL]METHYLIDENE}-1-(4-METHYLPHENYL)-1,3-DIAZINANE-2,4,6-TRIONE lies in its dibromophenyl group, which imparts distinct chemical and physical properties compared to its dichloro and difluoro analogs. These properties can influence the compound’s reactivity, stability, and interactions with other molecules, making it a valuable compound for various applications.

Properties

Molecular Formula

C25H18Br2N2O4

Molecular Weight

570.2 g/mol

IUPAC Name

(5E)-5-[(3,5-dibromo-4-phenylmethoxyphenyl)methylidene]-1-(4-methylphenyl)-1,3-diazinane-2,4,6-trione

InChI

InChI=1S/C25H18Br2N2O4/c1-15-7-9-18(10-8-15)29-24(31)19(23(30)28-25(29)32)11-17-12-20(26)22(21(27)13-17)33-14-16-5-3-2-4-6-16/h2-13H,14H2,1H3,(H,28,30,32)/b19-11+

InChI Key

FWWQUJNQVBBBJL-YBFXNURJSA-N

Isomeric SMILES

CC1=CC=C(C=C1)N2C(=O)/C(=C/C3=CC(=C(C(=C3)Br)OCC4=CC=CC=C4)Br)/C(=O)NC2=O

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)C(=CC3=CC(=C(C(=C3)Br)OCC4=CC=CC=C4)Br)C(=O)NC2=O

Origin of Product

United States

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